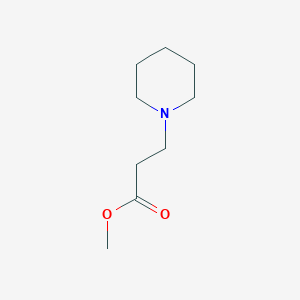

Methyl 3-piperidin-1-ylpropanoate

Overview

Description

“Methyl 3-piperidin-1-ylpropanoate” is a chemical compound with the molecular formula C9H17NO2 . It is used for research and development purposes .

Synthesis Analysis

Piperidine derivatives, such as “Methyl 3-piperidin-1-ylpropanoate”, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of piperidine-containing compounds is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “Methyl 3-piperidin-1-ylpropanoate” consists of nine carbon atoms ©, seventeen hydrogen atoms (H), one nitrogen atom (N), and two oxygen atoms (O), giving it the molecular formula C9H17NO2 . The molecular weight of this compound is 171.24 g/mol .Physical And Chemical Properties Analysis

“Methyl 3-piperidin-1-ylpropanoate” has a molecular weight of 171.24 g/mol . It has a topological polar surface area of 29.5 Ų and a complexity of 142 . The compound has no hydrogen bond donor count and a hydrogen bond acceptor count of 3 .Scientific Research Applications

Synthesis and Pharmacological Applications

Scientific Field

Pharmacology and Medicinal Chemistry

Summary of Application

Methyl 3-piperidin-1-ylpropanoate is a piperidine derivative, which is a significant class of compounds in drug design and pharmacology. Piperidine structures are key building blocks in the synthesis of various pharmaceuticals .

Experimental Procedures

The compound is synthesized through reactions such as hydrogenation, cyclization, and amination. These processes involve intricate steps like the use of titanium isopropoxide to neutralize fluorine released during reactions .

Results and Outcomes

The synthesis methods have been optimized to yield high-purity piperidine derivatives. The procedures ensure complete conversion of enamines into the desired piperidine, with minimal by-products .

Anticancer Properties

Scientific Field

Oncology and Cancer Research

Summary of Application

Methyl 3-piperidin-1-ylpropanoate has been studied for its potential anticancer properties. Piperidine derivatives are investigated for their therapeutic potential against various cancers .

Experimental Procedures

Research involves biological evaluation and molecular mechanism studies, where the compound’s effect on cancer cell lines is assessed .

Results and Outcomes

The compound has shown promise in preclinical studies, indicating potential efficacy against certain types of cancer cells. However, detailed statistical analyses and clinical trial data are required for further validation .

Proteomics Research

Scientific Field

Proteomics

Summary of Application

In proteomics, Methyl 3-piperidin-1-ylpropanoate is used as a biochemical tool to study protein interactions and functions .

Experimental Procedures

The compound is utilized in assays and experiments to isolate and analyze proteins, often involving mass spectrometry and chromatography .

Results and Outcomes

The use of this compound in proteomics has enabled the identification and characterization of novel proteins, contributing to a deeper understanding of cellular processes .

Organic Synthesis

Scientific Field

Organic Chemistry

Summary of Application

Methyl 3-piperidin-1-ylpropanoate is involved in the synthesis of complex organic molecules, serving as an intermediate or catalyst .

Experimental Procedures

Synthetic routes include multicomponent reactions and annulation processes that form the piperidine ring structure .

Results and Outcomes

These synthetic methods have been successful in producing various piperidine derivatives with high efficiency and selectivity .

Drug Discovery

Scientific Field

Drug Development

Summary of Application

The compound is explored for its pharmacophoric features in the discovery of new drugs, particularly for its role in modulating biological targets .

Experimental Procedures

Drug discovery processes involve high-throughput screening and structure-activity relationship studies to determine the compound’s efficacy .

Results and Outcomes

Methyl 3-piperidin-1-ylpropanoate has contributed to the identification of potential drug candidates, although it is still in the early stages of development .

Chemical Biology

Scientific Field

Chemical Biology

Summary of Application

In chemical biology, the compound is used to study the chemical processes within and relating to living organisms .

Experimental Procedures

Techniques such as bioconjugation and molecular tagging are employed to observe the interaction of the compound with biological systems .

Results and Outcomes

Studies have provided insights into the biological pathways and mechanisms, although the specific outcomes are not detailed in the available literature .

This analysis provides a snapshot of the diverse applications of Methyl 3-piperidin-1-ylpropanoate in scientific research. Each application is a testament to the compound’s versatility and potential in advancing various fields of study.

Antimicrobial and Antifungal Applications

Scientific Field

Microbiology

Summary of Application

Methyl 3-piperidin-1-ylpropanoate, like many piperidine derivatives, has been explored for its antimicrobial and antifungal properties. These compounds are crucial in the development of new treatments for infectious diseases .

Experimental Procedures

The compound’s efficacy is tested against various bacterial and fungal strains in vitro, using methods like disk diffusion and broth microdilution to determine minimum inhibitory concentrations .

Results and Outcomes

Studies have shown that certain piperidine derivatives exhibit significant inhibitory effects on microbial growth, suggesting potential as antimicrobial agents .

Antiviral Research

Scientific Field

Virology

Summary of Application

In the field of virology, Methyl 3-piperidin-1-ylpropanoate is investigated for its potential antiviral effects against a range of viruses .

Experimental Procedures

The compound is used in assays to assess its ability to inhibit viral replication, with a focus on determining its mechanism of action at the molecular level .

Results and Outcomes

Preliminary results indicate that piperidine derivatives can interfere with viral entry or replication, though further research is needed to confirm these findings .

Analgesic and Anti-inflammatory Applications

Scientific Field

Pharmacology

Summary of Application

The analgesic and anti-inflammatory properties of Methyl 3-piperidin-1-ylpropanoate are of interest due to the ongoing need for safer and more effective pain relievers .

Experimental Procedures

Research involves animal models and clinical trials to evaluate the compound’s pain-relieving and anti-inflammatory effects .

Results and Outcomes

Some studies report reduced pain and inflammation markers in treated subjects, indicating potential therapeutic benefits .

Antihypertensive and Cardiovascular Research

Scientific Field

Cardiology

Summary of Application

Methyl 3-piperidin-1-ylpropanoate is studied for its potential to act as an antihypertensive agent, contributing to cardiovascular health management .

Experimental Procedures

The compound’s effects on blood pressure and heart rate are measured in vivo, often in hypertensive animal models .

Neurodegenerative Disease Research

Scientific Field

Neurology

Summary of Application

Research into neurodegenerative diseases like Alzheimer’s has included Methyl 3-piperidin-1-ylpropanoate due to its potential neuroprotective effects .

Experimental Procedures

The compound is tested in cellular and animal models of neurodegeneration, examining its impact on neuronal survival and function .

Results and Outcomes

Some data indicate that it may help mitigate neuronal damage and improve cognitive functions, offering a promising avenue for future therapies .

Antipsychotic and Antidepressant Research

Scientific Field

Psychiatry

Summary of Application

Methyl 3-piperidin-1-ylpropanoate is also being evaluated for its antipsychotic and antidepressant properties, which could lead to new treatments for mental health disorders .

Experimental Procedures

Behavioral studies and receptor binding assays are conducted to assess the compound’s efficacy in modulating neurotransmitter systems .

Results and Outcomes

Early research shows potential modulation of serotonin and dopamine receptors, which are key targets in psychiatric medication .

Safety And Hazards

properties

IUPAC Name |

methyl 3-piperidin-1-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)5-8-10-6-3-2-4-7-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAJGIRVGQSWEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340687 | |

| Record name | methyl 3-piperidin-1-ylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-piperidin-1-ylpropanoate | |

CAS RN |

23573-93-5 | |

| Record name | methyl 3-piperidin-1-ylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

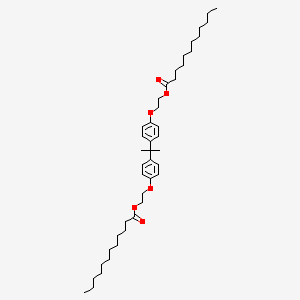

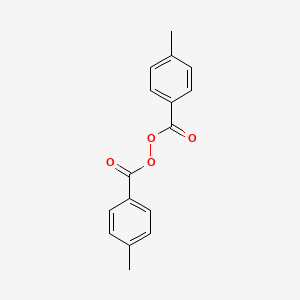

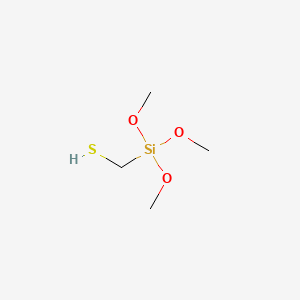

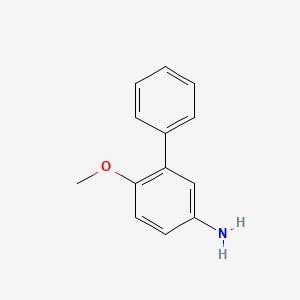

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.